2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a piperidine ring, a thiadiazole ring, and a sulfonyl group attached to a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine derivative. This can be achieved through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.
Introduction of the Dimethoxyphenyl Group: The piperidine intermediate is then reacted with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions to introduce the dimethoxyphenyl group.
Formation of the Thiadiazole Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the 1,3,4-thiadiazole ring. This can be achieved using thiosemicarbazide and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Desulfonylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole has been studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are investigating its ability to interact with specific biological targets, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with biological targets, while the thiadiazole ring may participate in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole: Lacks the methyl group on the thiadiazole ring.
2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-ethyl-1,3,4-thiadiazole: Contains an ethyl group instead of a methyl group on the thiadiazole ring.
2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of a methyl group on the thiadiazole ring.
Uniqueness
The presence of the methyl group on the thiadiazole ring in 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole imparts unique steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it distinct from similar compounds.
Properties
IUPAC Name |
2-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-11-17-18-16(24-11)12-5-4-8-19(10-12)25(20,21)15-9-13(22-2)6-7-14(15)23-3/h6-7,9,12H,4-5,8,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBXYEWYIOYKFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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